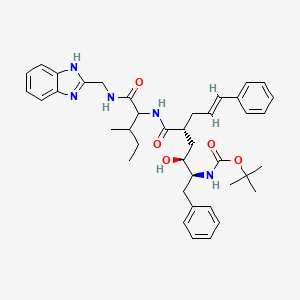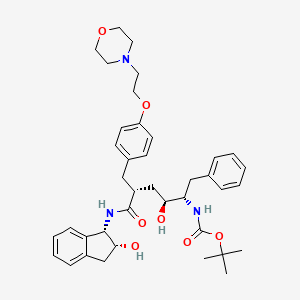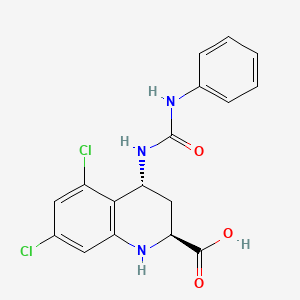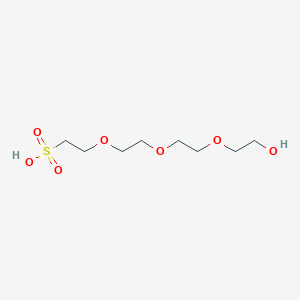
Hydroxy-PEG3-sulfonic acid
Overview
Description
Hydroxy-PEG3-sulfonic acid is a compound that features both a hydroxyl group and a sulfonic acid group. The presence of a polyethylene glycol (PEG) spacer enhances its water solubility, making it a valuable compound in various scientific and industrial applications. The chemical formula for this compound is C8H18O7S, and it has a molecular weight of 258.29 g/mol .
Mechanism of Action
Target of Action
Hydroxy-PEG3-sulfonic acid, also known as PEG4-sulfonic acid, is a PEG linker containing hydroxyl and sulfonic acid The hydroxyl group can participate in various reactions to further derivatize the compound . The sulfonic acid can undergo esterification, halogenation, and displacement reactions .
Mode of Action
The mode of action of this compound involves its interaction with its targets through its hydroxyl and sulfonic acid groups. The hydroxyl group can participate in various reactions to further derivatize the compound . The sulfonic acid can undergo esterification, halogenation, and displacement reactions .
Biochemical Pathways
It’s known that the hydroxyl group can participate in various reactions to further derivatize the compound . The sulfonic acid can undergo esterification, halogenation, and displacement reactions . These reactions could potentially affect various biochemical pathways, depending on the specific targets and the nature of the derivatization.
Pharmacokinetics
It’s known that the hydrophilic peg linker increases the water solubility of a compound in aqueous media , which could potentially impact its bioavailability.
Result of Action
The ability of the hydroxyl group to participate in various reactions to further derivatize the compound , and the ability of the sulfonic acid to undergo esterification, halogenation, and displacement reactions , suggest that this compound could potentially have a wide range of effects, depending on the specific targets and the nature of the derivatization.
Action Environment
Given that the hydrophilic peg linker increases the water solubility of a compound in aqueous media , it’s possible that factors such as pH and temperature could potentially influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Hydroxy-PEG3-sulfonic acid is a biologically inert, non-immunogenic chemical that confers greater water solubility to proteins, labeling tags, and crosslinkers with which it is incorporated as a constituent chemical group . The hydroxyl group can participate in various reactions to further derivatize the compound . The sulfonic acid can undergo esterification, halogenation, and displacement reactions .
Cellular Effects
The hydrophilic nature of this compound, due to the PEG linker, can decrease aggregation and increase solubility of proteins and other biomolecules . This can influence cell function by improving the stability and effectiveness of proteins and other biomolecules within the cell.
Molecular Mechanism
The hydroxyl group can participate in various reactions to further derivatize the compound . The sulfonic acid can undergo esterification, halogenation, and displacement reactions . These reactions can potentially influence the activity of enzymes, proteins, and other biomolecules within the cell.
Metabolic Pathways
The hydroxyl group can participate in various reactions to further derivatize the compound , potentially influencing various metabolic pathways.
Transport and Distribution
The hydrophilic nature of the compound, due to the PEG linker, could potentially influence its transport and distribution within cells and tissues .
Subcellular Localization
The hydrophilic nature of the compound, due to the PEG linker, could potentially influence its localization within specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The hydroxyl group can be derivatized to various functional groups for conjugation purposes, while the sulfonic acid group can undergo esterification, halogenation, and displacement reactions .
Industrial Production Methods: In industrial settings, the production of Hydroxy-PEG3-sulfonic acid involves the use of high-purity PEG linkers and controlled reaction conditions to ensure the desired functionalization. The process typically includes steps such as purification, derivatization, and quality control to achieve a high-purity product suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: Hydroxy-PEG3-sulfonic acid undergoes various types of chemical reactions, including:
Esterification: The sulfonic acid group can react with alcohols to form esters.
Displacement Reactions: The sulfonic acid group can be displaced by other nucleophiles
Common Reagents and Conditions:
Esterification: Typically involves the use of alcohols and acid catalysts.
Halogenation: Requires halogenating agents such as chlorine or bromine.
Displacement Reactions: Involves nucleophiles such as amines or thiols
Major Products Formed:
Esters: Formed from esterification reactions.
Halogenated Compounds: Resulting from halogenation.
Substituted Compounds: Produced from displacement reactions
Scientific Research Applications
Hydroxy-PEG3-sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a PEG linker in the synthesis of complex molecules and conjugates.
Biology: Facilitates the conjugation of biomolecules, enhancing their solubility and stability.
Medicine: Employed in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.
Industry: Utilized in the formulation of various industrial products, including coatings and adhesives .
Comparison with Similar Compounds
Hydroxy-PEG4-sulfonic acid: Similar structure with an additional PEG unit, offering increased solubility.
Methoxy-PEG3-sulfonic acid: Contains a methoxy group instead of a hydroxyl group, affecting its reactivity and applications.
Carboxy-PEG3-sulfonic acid: Features a carboxyl group, providing different chemical properties and reactivity .
Uniqueness: Hydroxy-PEG3-sulfonic acid is unique due to its combination of hydroxyl and sulfonic acid groups, along with the PEG spacer. This combination provides a balance of reactivity and solubility, making it versatile for various applications in research and industry .
Properties
IUPAC Name |
2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O7S/c9-1-2-13-3-4-14-5-6-15-7-8-16(10,11)12/h9H,1-8H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWODSFSRWAVESG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCS(=O)(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



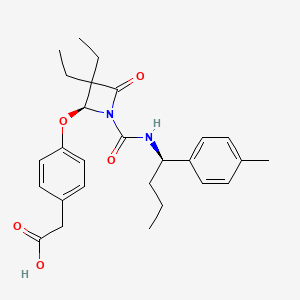
![2-[2-[[1-Carboxy-4-(diaminomethylideneamino)-3-hydroxybutyl]amino]ethylamino]butanedioic acid](/img/structure/B1673893.png)
![N-{(2r,4s,5s)-2-Benzyl-5-[(Tert-Butoxycarbonyl)amino]-4-Hydroxy-6-Phenylhexanoyl}-L-Leucyl-L-Phenylalaninamide](/img/structure/B1673895.png)
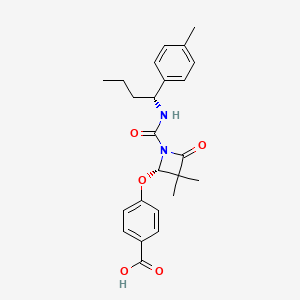
![(18Z)-17-ethyl-1,14,24-trihydroxy-12-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[23.2.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1673900.png)
![5-(1-Azabicyclo[2.2.1]heptan-3-yl)-3-cyclopropyl-1,2,4-oxadiazole](/img/structure/B1673902.png)
![1'-benzyl-3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]](/img/structure/B1673903.png)
![[3',4,6-Trihydroxy-6'-(hydroxymethyl)-5'-[3,4,5-trihydroxy-6-[[(2E,4E)-8-hydroxydeca-2,4-dienoyl]oxymethyl]oxan-2-yl]oxyspiro[1H-2-benzofuran-3,2'-oxane]-4'-yl] (2E,4E,8E,10E)-7-hydroxy-8,14-dimethylhexadeca-2,4,8,10-tetraenoate](/img/structure/B1673904.png)
